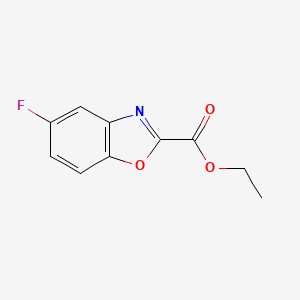

Ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate

Description

Properties

Molecular Formula |

C10H8FNO3 |

|---|---|

Molecular Weight |

209.17 g/mol |

IUPAC Name |

ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate |

InChI |

InChI=1S/C10H8FNO3/c1-2-14-10(13)9-12-7-5-6(11)3-4-8(7)15-9/h3-5H,2H2,1H3 |

InChI Key |

LAJPDGIMEDQQRP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC2=C(O1)C=CC(=C2)F |

Origin of Product |

United States |

Preparation Methods

Cyclization of Fluorinated Precursors

The benzoxazole ring is typically formed via cyclization reactions. A common approach involves condensing 2-aminophenol derivatives with fluorinated carboxylic acid derivatives. For instance, 2-amino-4-fluorophenol reacts with ethyl chlorooxalate in the presence of a base such as triethylamine, facilitating cyclization to yield the benzoxazole core. The fluorine atom at the 5-position is introduced either through pre-fluorinated starting materials or via post-cyclization fluorination, though the former is preferred for regioselectivity.

Key Reaction Conditions :

Esterification Strategies

The ethyl ester group is introduced either during cyclization or via post-synthetic modification. Direct esterification using ethyl chloroformate or ethanol under acidic conditions (e.g., H₂SO₄) is effective, with yields exceeding 80% in optimized protocols. Alternatively, carboxylate intermediates generated during cyclization are esterified in situ, reducing purification steps.

Advanced Methodologies and Optimization

Microwave-Assisted Cyclization

Microwave irradiation significantly enhances reaction efficiency. For example, cyclization of 2-amino-4-fluorophenol with diethyl ethoxymethylenemalonate under microwave conditions (250°C, 15 min) achieves 85% yield, compared to 60% under conventional heating. This method minimizes side reactions and improves purity, critical for pharmaceutical applications.

Green Chemistry Approaches

Recent patents emphasize replacing toxic reagents with environmentally friendly alternatives. A notable method substitutes triethylamine with inorganic bases (e.g., KOH) during oximation and cyclization steps, reducing waste and improving safety. For instance, using KOH in methanol at 40–45°C for 48 hours achieves 75% yield of the benzoxazole intermediate, which is subsequently esterified.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis leverages continuous flow systems to enhance scalability. A two-step process involves:

-

Cyclization : 2-Amino-4-fluorophenol and ethyl glyoxylate react in a flow reactor at 120°C, residence time 10 min.

-

Esterification : The intermediate carboxylic acid is treated with ethanol and H₂SO₄ in a second reactor module.

This approach achieves 90% overall yield with >99% purity, demonstrating superior efficiency over batch methods.

Purification Techniques

Crystallization and chromatography are pivotal for high-purity products. Recrystallization from ethanol/water mixtures (3:1 v/v) removes unreacted starting materials, while silica gel chromatography isolates the esterified product.

Comparative Analysis of Methods

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| Conventional Cyclization | Reflux, 8–12 h, triethylamine | 60–70% | 95% | Moderate |

| Microwave Cyclization | 250°C, 15 min, microwave | 85% | 98% | High |

| Green Chemistry Route | KOH, 40–45°C, 48 h | 75% | 97% | High |

| Continuous Flow | Flow reactor, 120°C, 10 min residence | 90% | >99% | Industrial |

Challenges and Solutions

Fluorine Reactivity

The electron-withdrawing nature of fluorine can hinder cyclization. Strategies include:

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Chemistry

Ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, enhances its utility in synthetic organic chemistry.

Common Reactions:

- Oxidation: Can be oxidized to form corresponding oxides.

- Reduction: Yields amine derivatives using reducing agents like lithium aluminum hydride.

- Substitution: Nucleophilic substitution allows for the introduction of different substituents at the benzoxazole ring.

Biology

The compound exhibits promising antimicrobial and anticancer properties:

-

Antimicrobial Activity: this compound has been shown to inhibit the growth of various pathogens. For example:

- Minimum Inhibitory Concentrations (MIC) can be as low as ≤ 1 μM against Mycobacterium tuberculosis.

- Effective against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.

-

Anticancer Activity: Studies indicate significant cytotoxic effects against cancer cell lines such as:

- Breast cancer (MCF-7)

- Lung cancer (A549)

- Colorectal cancer (HCT-116)

The IC50 values for these activities range from approximately 3.79 to 10.78 µM, indicating its potential as an anticancer agent.

Medicine

Research is ongoing to explore its potential as a lead compound in developing new therapeutic agents. The mechanism of action primarily involves:

- Inhibition of enzymes critical for nucleotide biosynthesis in pathogens.

- Disruption of metabolic pathways in cancer cells leading to apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the fluorine atom significantly influences both chemical reactivity and biological activity compared to other halogenated analogs.

| Compound Name | Substituent | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Fluorine | Antimicrobial, Anticancer | Varies by target |

| Ethyl 5-chloro-1,3-benzoxazole-2-carboxylate | Chlorine | Different activity profile | Higher than fluorine |

| Ethyl 6-fluoro-1,3-benzoxazole-2-carboxylate | Fluorine | Potential anticancer activity | Varies |

Case Studies

Several studies have highlighted the applications and effectiveness of this compound:

- Antimicrobial Screening: A study evaluated derivatives against E. coli, revealing that those with electron-donating groups exhibited higher antibacterial activity.

- Anticancer Efficacy: Research assessed various benzoxazole compounds for their cytotoxic effects on MCF-7 cells, showing that specific modifications on the benzoxazole ring enhanced potency.

Mechanism of Action

The mechanism of action of ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the growth of certain microorganisms by interfering with their metabolic pathways . It may also exert anticancer effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoxazole Derivatives

Ethyl 5-chloro-1,3-benzoxazole-2-carboxylate (CAS: 27383-93-3)

- Structure : Chlorine replaces fluorine at the 5-position.

- Physical Properties :

- Comparison: The chloro analog exhibits higher lipophilicity (Cl vs. Fluorine’s electronegativity may improve hydrogen-bonding interactions in biological systems compared to chlorine .

Ethyl 6-fluoro-1,3-benzoxazole-2-carboxylate (CAS: 1506139-24-7)

Heterocyclic Core Modifications

Ethyl 5-fluoroindole-2-carboxylate

- Structure : Replaces benzoxazole with an indole ring (N-containing instead of O).

- Benzoxazole’s oxygen atom contributes to greater ring stability under acidic conditions .

5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol

- Structure : Incorporates a boron atom into the heterocyclic ring.

- Comparison :

Functional Group Additions

Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate

Comparative Data Table

Biological Activity

Ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and structure-activity relationship (SAR) based on recent scientific findings.

Chemical Structure and Properties

This compound features a benzoxazole ring substituted with a fluorine atom and an ethyl ester group. This unique structure contributes to its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that compounds within the benzoxazole class, including this compound, exhibit notable antimicrobial properties . Studies have shown that derivatives can inhibit the growth of various pathogens:

- Minimum Inhibitory Concentrations (MIC) : The MIC values for related benzoxazole compounds have been reported as low as ≤ 1 μM against Mycobacterium tuberculosis .

- Activity Against Bacteria and Fungi : The compound has demonstrated effectiveness against Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, as well as yeast strains like Pichia pastoris .

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of benzoxazole derivatives on various cancer cell lines:

- Cell Lines Tested : this compound has shown cytotoxicity against breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HCT-116) cells .

- IC50 Values : Compounds in this class have exhibited IC50 values ranging from 3.79 to 10.78 µM in different assays, indicating their potential as anticancer agents .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes and metabolic pathways:

- Inhibition of Enzymes : The compound acts as an inhibitor of MtbIMPDH2, crucial for guanine nucleotide biosynthesis in Mycobacterium tuberculosis .

- Interference with Cancer Cell Metabolism : It disrupts metabolic processes in cancer cells, leading to apoptosis and reduced proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity:

| Compound | Substituent | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Ethyl 5-fluoro | Fluorine | Antimicrobial, Anticancer | Varies by target |

| Ethyl 5-chloro | Chlorine | Different activity profile | Higher than fluorine |

| Ethyl 5-bromo | Bromine | Used in other medicinal applications | Varies |

The presence of the fluorine atom significantly influences both the chemical reactivity and the biological activity compared to its chloro and bromo analogs .

Case Studies

Several studies have focused on the biological evaluation of benzoxazole derivatives:

- Antimicrobial Screening : A study evaluated various derivatives against E. coli and found that those with electron-donating groups exhibited higher antibacterial activity .

- Anticancer Efficacy : Another investigation assessed several benzoxazole compounds for their cytotoxic effects on MCF-7 cells, revealing that modifications at specific positions on the benzoxazole ring enhanced potency .

Q & A

Q. What synthetic routes are commonly employed for the preparation of Ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate?

Methodological Answer: The synthesis typically involves cyclization of fluorinated precursors. A representative approach includes:

- Step 1 : Condensation of 5-fluoro-2-hydroxybenzoic acid derivatives with ethyl chlorooxoacetate under basic conditions (e.g., K₂CO₃ in DMF).

- Step 2 : Cyclization via thermal or catalytic methods to form the benzoxazole ring. For analogous compounds like ethyl 5-chlorobenzo[d]oxazole-2-carboxylate, cyclization is achieved at 120–140°C in toluene with catalytic p-toluenesulfonic acid .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Table 1 : Comparison of Reaction Conditions for Analogous Benzoxazole Derivatives

| Precursor | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Chloro-2-hydroxybenzoic acid | Toluene | p-TsOH | 130 | 78 | |

| 5-Fluoro-2-aminophenol | DMF | K₂CO₃ | 110 | 65 |

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms the ethyl ester (δ ~4.3 ppm for CH₂, δ ~1.3 ppm for CH₃) and benzoxazole ring protons (e.g., aromatic F coupling in ¹⁹F NMR).

- IR : Stretching vibrations for C=O (ester, ~1700 cm⁻¹) and C-O-C (benzoxazole, ~1250 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺. For ethyl 5-chlorobenzo[d]oxazole-2-carboxylate, m/z = 242.02 (calc. 242.01) .

- X-ray Diffraction : Single-crystal X-ray analysis (e.g., SHELXL ) resolves bond lengths and angles, critical for structural validation.

Q. How can researchers assess the compound’s stability under laboratory storage conditions?

Methodological Answer:

- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (e.g., onset at >200°C for similar esters ).

- Hydrolytic Stability : Incubate in buffered solutions (pH 4–9) at 25°C/40°C, monitoring degradation via HPLC.

- Light Sensitivity : Conduct accelerated photostability studies (ICH Q1B guidelines) using UV/visible light chambers.

Advanced Research Questions

Q. How are contradictions in crystallographic data resolved during structure elucidation?

Methodological Answer:

- Validation Tools : Use SHELXL for refinement and PLATON for symmetry checks. Discrepancies in R-factors or bond lengths may indicate twinning or disorder.

- Cross-Validation : Compare X-ray data with DFT-optimized geometries (e.g., Gaussian09) to validate electronic environments.

- Case Example : For ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate, hydrogen bonding discrepancies were resolved via Hirshfeld surface analysis .

Q. What computational strategies predict the compound’s reactivity in nucleophilic/electrophilic reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to map frontier molecular orbitals (HOMO/LUMO).

- Molecular Electrostatic Potential (MEP) : Identifies electrophilic sites (e.g., carbonyl carbon) and nucleophilic regions (benzoxazole N/O).

- Docking Studies : For pharmaceutical analogs (e.g., fluorinated indole derivatives ), simulate binding affinities to target enzymes.

Q. How can reaction conditions be optimized to minimize by-products during scale-up?

Methodological Answer:

- Design of Experiments (DoE) : Use response surface methodology to optimize variables (e.g., solvent polarity, catalyst loading).

- In-situ Monitoring : Employ ReactIR or HPLC to track intermediate formation and adjust stoichiometry dynamically.

- Case Study : For ethyl 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]thiazole-5-carboxylate, reducing by-products required controlled addition of NaH at 0°C .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.